N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to exhibit potent antileishmanial and antimalarial activities . These activities suggest that the compound may target specific enzymes or proteins in these pathogens.
Mode of Action
It is known that pyrazole-bearing compounds, which this compound is a part of, are known for their diverse pharmacological effects . The compound likely interacts with its targets, leading to changes that inhibit the growth or function of the pathogens.
Biochemical Pathways
Given the reported antileishmanial and antimalarial activities of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in these pathogens, leading to their inhibition.
Result of Action
Based on the reported antileishmanial and antimalarial activities of similar compounds , it can be inferred that the compound likely leads to the inhibition or death of these pathogens.
Preparation Methods
The synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide typically involves the reaction of appropriate starting materials under controlled conditionsIndustrial production methods require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the development of new materials and as a precursor for various industrial chemicals
Comparison with Similar Compounds
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide can be compared with other similar compounds, such as:
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide: This compound shares a similar core structure but differs in the substituents, leading to variations in its biological activity and applications.
Pyrazole derivatives: These compounds have a pyrazole ring and exhibit diverse biological activities, making them valuable in medicinal chemistry.
The uniqueness of this compound lies in its specific substituents and the resulting biological properties, which make it a compound of interest for further research and development.
Biological Activity
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide is a complex organic compound belonging to the thienopyrazole class. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C17H14ClN3OS
- Molecular Weight: 375.89 g/mol
- IUPAC Name: this compound
The compound features a thieno[3,4-c]pyrazole core with a chlorophenyl substituent and a methoxyacetamide group. This structural arrangement is crucial for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological pathways, affecting processes such as cell growth and apoptosis.
- Receptor Interaction: It can bind to various cellular receptors, altering signal transduction pathways that regulate cellular functions.
- Gene Expression Modulation: The compound has the potential to influence gene expression related to important cellular processes.
Antimicrobial Activity
Research indicates that compounds within the thienopyrazole class exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity: Studies have shown that related thienopyrazole derivatives demonstrate moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . This suggests that this compound may also possess similar antibacterial efficacy.
Anticancer Properties
The thienopyrazole scaffold is known for its anticancer potential. Preliminary studies have indicated that derivatives can induce cytotoxic effects in various cancer cell lines. For example:
- Cytotoxicity Studies: A derivative with structural similarities showed selective cytotoxic effects on melanoma cells while sparing normal cells . This highlights the potential of this compound as a candidate for cancer therapy.
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-20-6-13(19)16-14-11-7-21-8-12(11)17-18(14)10-4-2-3-9(15)5-10/h2-5H,6-8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVKQDZQEBGVSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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